molecular formula C11H17ClN4O B14783995 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14783995
M. Wt: 256.73 g/mol
InChI Key: RDXCQCNJEDBKDE-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide is a synthetic organic compound that features a pyrazine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide typically involves the functionalization of pyrazines. One common method is the transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are used to form carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the pyrazine ring .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C11H17ClN4O/c1-7(2)9(13)11(17)16(3)6-8-10(12)15-5-4-14-8/h4-5,7,9H,6,13H2,1-3H3

InChI Key

RDXCQCNJEDBKDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NC=CN=C1Cl)N

Origin of Product

United States

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